
Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate is a synthetic organic compound that belongs to the class of aspartate derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate typically involves the reaction of L-aspartic acid with diethyl oxalate to form the diethyl ester. This intermediate is then reacted with 5-aminopentylamine and 2-ethoxy-2-oxoethyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions would require detailed study through experimental research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl N-(5-aminopentyl)-N-(2-oxoethyl)-L-aspartate
- Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-D-aspartate
- Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-glutamate
Uniqueness
Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate is unique due to its specific structural features, such as the presence of both an ethoxy and oxo group, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
820960-71-2 |
|---|---|
Formule moléculaire |
C17H32N2O6 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
diethyl (2S)-2-[5-aminopentyl-(2-ethoxy-2-oxoethyl)amino]butanedioate |
InChI |
InChI=1S/C17H32N2O6/c1-4-23-15(20)12-14(17(22)25-6-3)19(11-9-7-8-10-18)13-16(21)24-5-2/h14H,4-13,18H2,1-3H3/t14-/m0/s1 |
Clé InChI |
GSKHMUFBSQVEKQ-AWEZNQCLSA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C(=O)OCC)N(CCCCCN)CC(=O)OCC |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)N(CCCCCN)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12518389.png)
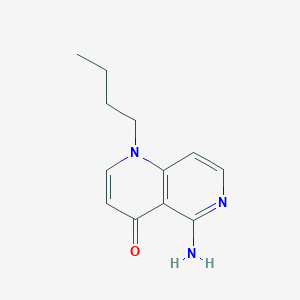
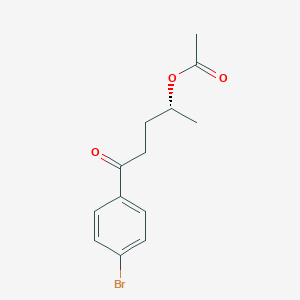

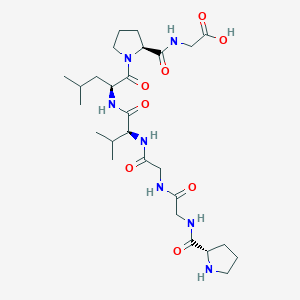
![4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL](/img/structure/B12518428.png)
![4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12518430.png)
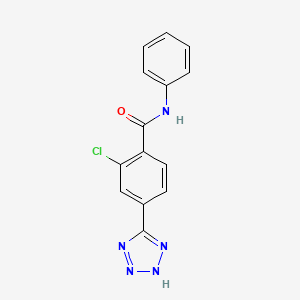
![2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12518444.png)
![3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one](/img/structure/B12518445.png)
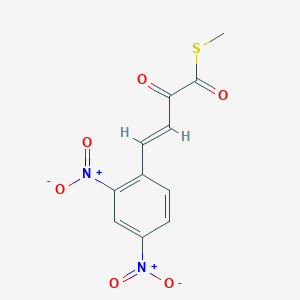
![N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518449.png)


